CID 62289
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Description
CID 62289 is a useful research compound. Its molecular formula is C7H6NNaO4S and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 62289 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 62289 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 62289 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2,4-diamino-5-nitropyrimidine, followed by the reduction of the nitro group to an amino group.
Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydrosulfite, Sodium hydroxide, Hydrochloric acid, Ethanol
Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium hydrosulfite and sodium hydroxide in ethanol to yield 2,4-diamino-5-nitropyrimidine., Step 2: The nitro group of 2,4-diamino-5-nitropyrimidine is reduced to an amino group using hydrogen gas and palladium on carbon catalyst in the presence of hydrochloric acid.
properties
IUPAC Name |
sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.Na.H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h1-4H,(H,8,9);;1H2/q;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOYZVVZZFIKA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 62289 |
Disclaimer and Information on In-Vitro Research Products
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